molecular formula C9H16F2N4O2 B2652986 Tert-butyl N-(4-azido-3,3-difluorobutyl)carbamate CAS No. 2287333-86-0

Tert-butyl N-(4-azido-3,3-difluorobutyl)carbamate

Cat. No. B2652986
CAS RN: 2287333-86-0
M. Wt: 250.25
InChI Key: YRRCMAQHAJBTPO-UHFFFAOYSA-N
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Description

“Tert-butyl N-(4-azido-3,3-difluorobutyl)carbamate” is a chemical compound. It is related to “tert-Butyl N-(4-amino-3,3-difluorobutyl)carbamate” which has a molecular weight of 224.25 .


Molecular Structure Analysis

The InChI code for a related compound, “tert-butyl (4-amino-3,3-difluorobutyl)carbamate”, is 1S/C9H18F2N2O2/c1-8(2,3)15-7(14)13-5-4-9(10,11)6-12/h4-6,12H2,1-3H3,(H,13,14) . This can provide insights into the molecular structure of “Tert-butyl N-(4-azido-3,3-difluorobutyl)carbamate”.


Physical And Chemical Properties Analysis

The physical form of a related compound, “tert-butyl (4-amino-3,3-difluorobutyl)carbamate”, is a powder . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Chemical Synthesis and Modifications

Tert-butyl N-(4-azido-3,3-difluorobutyl)carbamate is implicated in various chemical synthesis and modification processes, illustrating its versatility in organic chemistry. One notable application is in the context of the Curtius rearrangement, where it is utilized for the synthesis of Boc-protected amines. This method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide to form an acyl azide intermediate, which upon rearrangement and trapping, leads to the desired tert-butyl carbamate. This procedure is highlighted for its mildness and efficiency, applicable across a range of substrates including malonate derivatives to access protected amino acids (Lebel & Leogane, 2005).

Material Science and Polymer Chemistry

In the field of material science and polymer chemistry, tert-butyl N-(4-azido-3,3-difluorobutyl)carbamate derivatives contribute to the development of environmentally benign CO2-based copolymers. These degradable polycarbonates, derived from dihydroxybutyric acid and similar compounds, are synthesized via alternating copolymerization with carbon dioxide, using specific catalysts. This process yields polymers with significant potential in biocompatibility and as carriers for drug delivery, showcasing the compound's role in creating materials with desirable thermal and degradation properties (Tsai et al., 2016).

Photocatalysis and Organic Transformations

In recent advancements, tert-butyl N-(4-azido-3,3-difluorobutyl)carbamate has found application in photocatalyzed organic transformations. A specific example involves the amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, demonstrating a new pathway for assembling 3-aminochromones under mild conditions. This methodology facilitates the construction of diverse amino pyrimidines, significantly broadening the applicability of photocatalyzed protocols in organic synthesis (Wang et al., 2022).

Safety and Hazards

The safety information for a related compound, “tert-butyl (4-amino-3,3-difluorobutyl)carbamate”, includes hazard statements H315, H318, H335, and precautionary statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 . It is classified as a combustible solid .

properties

IUPAC Name

tert-butyl N-(4-azido-3,3-difluorobutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F2N4O2/c1-8(2,3)17-7(16)13-5-4-9(10,11)6-14-15-12/h4-6H2,1-3H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRCMAQHAJBTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(CN=[N+]=[N-])(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-(4-azido-3,3-difluorobutyl)carbamate

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